![molecular formula C16H18S B14488441 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene CAS No. 65597-70-8](/img/structure/B14488441.png)
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C16H18S It is a derivative of benzene, where three methyl groups and a phenylsulfanyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of mesitylene (1,3,5-trimethylbenzene) with a phenylsulfanyl methylating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Mesitylene (1,3,5-Trimethylbenzene): A simpler derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with a different arrangement of methyl groups.
Uniqueness
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
65597-70-8 |
|---|---|
分子式 |
C16H18S |
分子量 |
242.4 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H18S/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI 键 |
UZXNBMQHZMDPDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CSC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


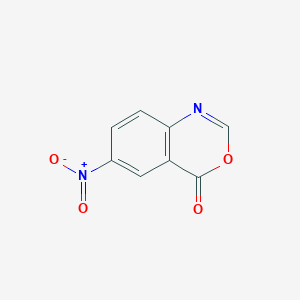
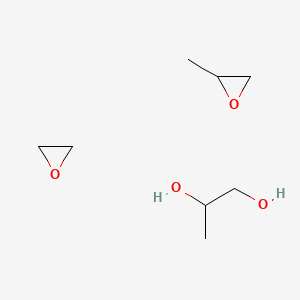
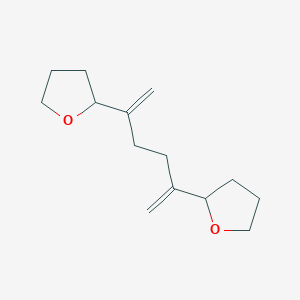

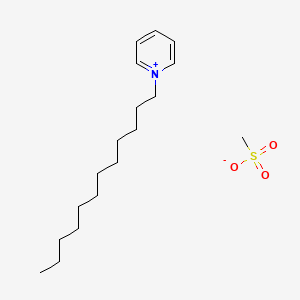
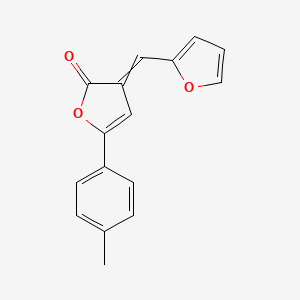
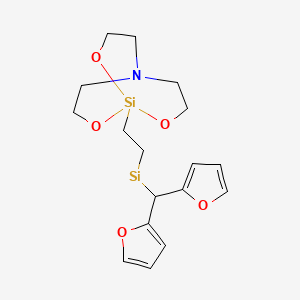

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

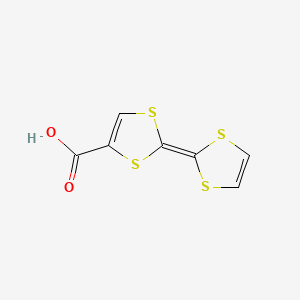

![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

